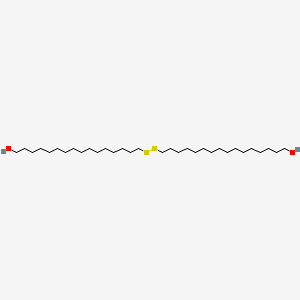
DR 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DR 22, also known by its chemical name, is a compound with significant applications in various fields. It is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of DR 22 can be achieved through several synthetic routes. One common method involves the reaction of N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) with a base. Methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
化学反応の分析
Types of Reactions: DR 22 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
DR 22 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, plastics, and other industrial materials
作用機序
類似化合物との比較
特性
CAS番号 |
123618-01-9 |
|---|---|
分子式 |
C27H32N2O9 |
分子量 |
528.5 g/mol |
IUPAC名 |
1-[(2S,4S)-11-amino-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,6,12-tetrahydroxy-7-methoxy-3,4-dihydro-1H-tetracen-2-yl]ethanone |
InChI |
InChI=1S/C27H32N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)21-20(24(13)32)22(29)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,23,31-35H,7-9,28-29H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 |
InChIキー |
WDRFXVGDTVWJRG-HPTNQIKVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)
![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)
